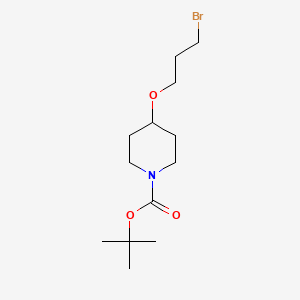

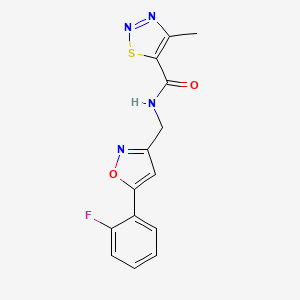

![molecular formula C11H19N3O B2410546 2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide CAS No. 1280921-08-5](/img/structure/B2410546.png)

2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

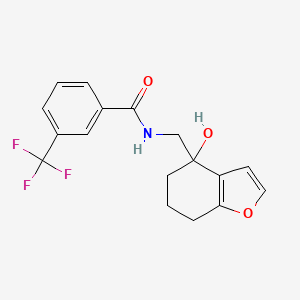

The compound “2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Imidazole rings are found in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, imidazole compounds can generally be synthesized through the condensation of glyoxal, ammonia, and acetaldehyde . This is known as the Debus-Radziszewski imidazole synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring attached to a propanamide group via an ethyl linker. The imidazole ring is a heterocyclic ring that includes two nitrogen atoms .Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as N-alkylation and N-acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, imidazole compounds are polar and can form hydrogen bonds, which makes them soluble in water and other polar solvents .Scientific Research Applications

Selectivity and Specificity in Receptor Agonism

Research on medetomidine (4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole) demonstrates its high affinity for alpha 2-adrenoceptors, showcasing its selectivity and potency as an alpha 2-adrenoceptor agonist. This compound's specificity was confirmed through various receptor binding experiments and physiological assays, indicating its potential for medical applications targeting these receptors (Virtanen et al., 1988).

Novel Polymer Synthesis for Gene Delivery

Another research avenue involves the synthesis of novel cationic polymers, such as 2-methylacrylic acid 2-(3-imidazol-1-yl-propionyloxy)ethyl ester (IPEMA), for gene delivery applications. These polymers demonstrated DNA complexing properties and hydrolysis under physiological conditions, offering insights into the design of safer and more efficient gene delivery systems (Véron et al., 2004).

Synthesis of Ligands with Varied Coordination Spheres

The synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide and its use as a synthon for producing ligands with second coordination sphere functional groups highlights the versatility of such compounds in creating complex ligands for potential catalysis and material science applications (Cheruzel et al., 2011).

Ruthenium Complexes in Catalysis

Research on ruthenium complexes with N-heterocyclic carbene NNC-pincer ligands explores the synthesis and catalytic properties of these complexes, underlining the potential for their application in reduction reactions and transfer hydrogenation processes, which are crucial in organic synthesis and industrial chemistry (Mejuto et al., 2015).

Future Directions

Mechanism of Action

Target of Action

It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

Imidazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific target and biological activity.

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives, it’s likely that multiple pathways could be affected . The downstream effects would depend on the specific pathway and biological activity.

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents , which could impact their bioavailability.

Result of Action

Given the broad range of biological activities of imidazole derivatives, the effects could be diverse .

properties

IUPAC Name |

2,2-dimethyl-N-[2-(2-methylimidazol-1-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-9-12-5-7-14(9)8-6-13-10(15)11(2,3)4/h5,7H,6,8H2,1-4H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULDOTWPEGTMHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/no-structure.png)

methanone](/img/structure/B2410470.png)

![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2410475.png)

![2-(2-chlorophenyl)-1-{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}-1-ethanone](/img/structure/B2410482.png)